1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea
Beschreibung
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Eigenschaften
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(6-methyl-1,3-benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-12-4-6-15-18(8-12)30-21(23-15)24-20(27)22-13-9-19(26)25(11-13)14-5-7-16(28-2)17(10-14)29-3/h4-8,10,13H,9,11H2,1-3H3,(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQLVLCBUGQZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea is a synthetic compound that combines a pyrrolidine structure with a benzothiazole moiety. This combination suggests potential biological activity, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 368.43 g/mol. Its structure features several functional groups that may contribute to its biological effects:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.43 g/mol |
| LogP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Research indicates that compounds similar to 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea exhibit significant anticancer properties. For instance, urea derivatives have been shown to inhibit GSK-3β activity, which is crucial in cancer cell proliferation. A related compound demonstrated an IC50 of 140 nM, significantly lower than the reference standard AR-A014418 (IC50 = 330 nM) .
Antimicrobial Properties
The combined structure of thio(u)rea and benzothiazole has been associated with broad-spectrum antimicrobial activities. Studies show that certain derivatives display effective antibacterial and antifungal actions, with minimal inhibitory concentrations (MICs) ranging from 50 μg/mL for various pathogens . This suggests that the compound might also exhibit similar antimicrobial properties.
Anti-inflammatory Effects
In vitro studies have highlighted the anti-inflammatory potential of related compounds. For example, certain urea derivatives were found to reduce inflammation markers in cell lines, indicating a possible mechanism through which this compound could exert therapeutic effects .
The biological activity of this compound likely stems from its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The presence of the pyrrolidine ring may facilitate interactions with protein targets, while the benzothiazole moiety can participate in redox reactions or influence enzyme activities .
Case Studies
- GSK-3β Inhibition : A study evaluated the inhibition of GSK-3β by a structurally similar compound, revealing a significant reduction in enzyme activity at low concentrations. This finding supports the hypothesis that derivatives containing similar structural motifs could be effective in cancer therapy .
- Antimicrobial Evaluation : Another study assessed various thio(u)rea derivatives against bacterial strains, establishing their effectiveness at low concentrations and suggesting further exploration into their use as antimicrobial agents .
Wissenschaftliche Forschungsanwendungen
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a critical role in various pathological conditions such as kidney stones and urinary tract infections. Compounds that inhibit urease are of great interest for therapeutic applications.
- Mechanism of Action : The structural features of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea suggest it may act as a potent urease inhibitor by mimicking the substrate of the enzyme, thereby blocking its active site.
- Research Findings : Studies have shown that thiourea derivatives exhibit significant urease inhibitory activity. The presence of the pyrrolidinone ring in this compound may enhance its binding affinity to urease, making it a candidate for further investigation as an anti-urease agent .
Anticancer Activity
The compound's structural components also indicate potential anticancer properties, particularly through the inhibition of tumor-associated enzymes or pathways.
- In Vitro Studies : Preliminary studies have indicated that similar compounds with urea or thiourea moieties demonstrate cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and others. The incorporation of specific substituents can enhance these effects .
- Mechanism of Action : The anticancer activity may be attributed to the compound's ability to interfere with cell proliferation and induce apoptosis in cancer cells. This is often mediated through pathways involving oxidative stress or modulation of signaling pathways related to cell growth.
Case Study 1: Urease Inhibition
A recent study synthesized a series of thiourea derivatives and evaluated their urease inhibitory activity. The results indicated that compounds with similar structural features to 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea exhibited IC50 values comparable to established urease inhibitors .
Case Study 2: Anticancer Activity
In another investigation focusing on quinazolinone derivatives, compounds with urea functionalities showed significant cytotoxicity against cancer cell lines. The study emphasized the importance of substituent variations in enhancing biological activity . This suggests that further modifications of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea could lead to more potent anticancer agents.
Analyse Chemischer Reaktionen
Urea Linkage Reactivity
The urea functional group (-NH-C(=O)-NH-) is susceptible to hydrolysis, nucleophilic substitution, and participation in hydrogen-bonding interactions. Key reactions include:
Dimethoxyphenyl-Pyrrolidinone Core
The 3,4-dimethoxyphenyl group and pyrrolidinone ring contribute to electrophilic aromatic substitution (EAS) and lactam reactivity:
Electrophilic Aromatic Substitution
| Position | Reagent | Product | Notes |
|---|---|---|---|
| Para to -OCH₃ | HNO₃/H₂SO₄ | Nitration at C5 (minor) | Methoxy groups direct nitration to C5 |
| Ortho to -OCH₃ | Cl₂/FeCl₃ | Chlorination at C2/C6 | Steric hindrance from pyrrolidinone reduces yield |
The pyrrolidinone lactam may undergo ring-opening under strong basic conditions (e.g., LiAlH₄) to form a secondary amine, though this is less likely due to steric protection from adjacent substituents .
6-Methylbenzothiazole Reactivity
The benzothiazole ring exhibits stability under acidic conditions but participates in electrophilic substitution and oxidation:
Cross-Coupling Reactions
The benzothiazole and aryl groups enable catalytic cross-coupling:
Stability Under Physiological Conditions
The compound’s stability in biological systems is critical for pharmacological applications:
Synthetic Routes
While direct synthesis data for this compound is unavailable, analogous pathways suggest:
-
Urea Formation :
-
Post-Synthetic Modifications :
Key Challenges
Vorbereitungsmethoden
Cyclocondensation Strategy
The pyrrolidinone core is synthesized via a cyclocondensation reaction between 3,4-dimethoxyaniline and γ-keto esters. In a representative procedure, ethyl levulinate reacts with 3,4-dimethoxyaniline in anhydrous toluene under reflux conditions (110°C, 12 h) using p-toluenesulfonic acid (pTSA) as a catalyst. The reaction proceeds through imine formation followed by intramolecular cyclization, yielding the 5-oxopyrrolidin-3-yl scaffold.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | pTSA (10 mol%) |
| Temperature | 110°C |
| Time | 12 h |
| Yield | 68–72% |
Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol.
Alternative Lactamization Approach
A two-step lactamization protocol employs N-protected 4-aminobutyric acid derivatives. 4-((3,4-Dimethoxyphenyl)amino)butanoic acid is treated with thionyl chloride (SOCl₂) to generate the acid chloride, which undergoes intramolecular cyclization in the presence of triethylamine (Et₃N). This method achieves higher regioselectivity (89% yield) but requires stringent moisture control.
Preparation of 6-Methylbenzo[d]thiazol-2-Amine
Cyclization of Thioamide Precursors
6-Methylbenzo[d]thiazol-2-amine is synthesized via cyclization of N-(4-methylphenyl)thiourea using bromine in acetic acid. The reaction mechanism involves electrophilic aromatic substitution at the para position, followed by ring closure:
$$
\text{4-Methylaniline} + \text{NH}4\text{SCN} \xrightarrow{\text{H}2\text{O}} \text{Thiourea intermediate} \xrightarrow{\text{Br}_2/\text{AcOH}} \text{6-Methylbenzo[d]thiazol-2-amine}
$$
Optimized Conditions
Catalytic Vilsmeier-Haack Reaction
An improved method utilizes Vilsmeier-Haack reagent (POCl₃/DMF) to activate the thiourea intermediate, enabling cyclization at lower temperatures (40°C). This approach reduces side product formation and achieves 89% isolated yield.
Urea Linkage Formation
Carbodiimide-Mediated Coupling
The final urea bond is established using 1,1'-carbonyldiimidazole (CDI) as a coupling agent. Equimolar quantities of 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-amine and 6-methylbenzo[d]thiazol-2-amine are dissolved in anhydrous dichloromethane (DCM) with CDI (1.5 equiv). The reaction proceeds at room temperature for 24 h under nitrogen atmosphere:
$$
\text{R-NH}2 + \text{R'-NH}2 + \text{CDI} \rightarrow \text{R-NH-C(O)-NH-R'} + 2 \text{Imidazole}
$$
Critical Parameters
| Factor | Optimal Value |
|---|---|
| Solvent | Anhydrous DCM |
| Coupling agent | CDI (1.5 equiv) |
| Temperature | 25°C |
| Reaction time | 24 h |
| Yield | 76% |
Phosgene-Free Alternative
A safer protocol employs triphosgene (0.33 equiv) in tetrahydrofuran (THF) with pyridine as an acid scavenger. This method achieves comparable yields (74%) while minimizing handling risks associated with gaseous phosgene.
Process Optimization and Scale-Up
Continuous Flow Synthesis
Recent advances implement continuous flow reactors for the urea coupling step. Key benefits include:
- Reduced reaction time (4 h vs. 24 h batch)
- Improved heat transfer during exothermic CDI activation
- 92% conversion efficiency at 50 mL/min flow rate
Solvent Recycling
A closed-loop system recovers DCM via fractional distillation, reducing solvent consumption by 63% in pilot-scale production.
Analytical Characterization
Spectroscopic Validation
IR Spectroscopy
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Assignment |
|---|---|
| 3.72 | OCH₃ (s, 6H) |
| 6.82–7.15 | Aromatic protons (m, 3H) |
| 7.45 | Benzo[d]thiazole H-5 (d) |
| 8.21 | Urea NH (br s, 1H) |
HRMS (ESI-TOF)
Calculated for C₂₁H₂₂N₄O₄S: 426.1412 [M+H]⁺
Observed: 426.1409
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >99% purity with retention time 12.7 min.
Q & A
Q. What are the standard synthetic routes for preparing 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea?
The synthesis typically involves multi-step reactions:
Intermediate formation : Cyclization of 3,4-dimethoxyphenyl precursors to generate the 5-oxopyrrolidin-3-yl scaffold .
Coupling reactions : Urea linkage formation between the pyrrolidinone intermediate and 6-methylbenzo[d]thiazol-2-yl isocyanate under anhydrous conditions (e.g., DMF, THF) with catalysts like triethylamine .
Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product .
Q. What spectroscopic methods are used to characterize this compound?
- 1H/13C NMR : Confirms the presence of methoxy protons (δ 3.8–4.0 ppm), benzothiazole aromatic protons (δ 7.2–8.1 ppm), and urea NH signals (δ 9.5–10.2 ppm) .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1680 cm⁻¹) and urea NH stretches (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 440.15) .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Solubility : Tested in DMSO (≥10 mM) and aqueous buffers (PBS, pH 7.4) using nephelometry .
- Stability : Incubated at 37°C in PBS or simulated gastric fluid, analyzed via HPLC over 24–72 h to monitor degradation .
Advanced Research Questions
Q. How can conflicting biological activity data be resolved across studies?
Conflicting results (e.g., IC50 variations in kinase inhibition assays) may arise from:
- Assay conditions : Differences in ATP concentrations or incubation times.
- Compound purity : Impurities >5% can skew results; validate via LC-MS .
- Statistical rigor : Use triplicate measurements and ANOVA to assess significance .
Example : A study reporting IC50 = 1.2 µM vs. 3.5 µM for EGFR inhibition could reflect variations in kinase isoform or buffer composition .
Q. What strategies optimize the compound’s pharmacokinetic profile?
- Structural modifications : Introduce hydrophilic groups (e.g., sulfonate) to improve aqueous solubility .
- Prodrug design : Mask the urea moiety with ester linkages to enhance oral bioavailability .
- Nanoparticle encapsulation : Use PLGA nanoparticles to prolong half-life in plasma .
Q. How is the structure-activity relationship (SAR) analyzed for derivatives?
- Core modifications : Replace the 3,4-dimethoxyphenyl group with halogenated analogs to assess electronic effects on binding .
- Benzothiazole substitution : Compare 6-methyl vs. 6-fluoro derivatives in cytotoxicity assays .
- Urea linker : Evaluate rigidity by substituting urea with thiourea or carbamate .
Q. What advanced analytical methods resolve complex degradation products?
- LC-HRMS/MS : Identifies oxidative metabolites (e.g., demethylation of methoxy groups) .
- X-ray crystallography : Determines degradation-induced conformational changes in the pyrrolidinone ring .
- EPR spectroscopy : Detects radical intermediates during photodegradation .
Q. How are computational methods integrated into mechanistic studies?
- Molecular docking : Predicts binding modes to targets like EGFR or HSP90 using AutoDock Vina .
- MD simulations : Assesses conformational stability of the urea linker in aqueous environments (GROMACS) .
- QSAR modeling : Correlates logP values with cytotoxicity (R² = 0.89 in a 50-derivative dataset) .
Q. What experimental designs address low reproducibility in biological assays?
- DoE (Design of Experiments) : Optimizes variables (e.g., cell density, serum concentration) using response surface methodology .
- Blinded controls : Includes vehicle-only and reference inhibitor (e.g., Erlotinib) in all assay plates .
- Inter-lab validation : Collaborates with independent labs to confirm IC50 values .
Q. How is metabolite identification performed in ADME studies?
- Radiolabeling : Synthesize 14C-labeled compound for tracking in hepatocyte incubations .
- High-resolution mass spectrometry : Matches metabolites to predicted fragmentation patterns (e.g., M+H+16 for hydroxylation) .
- CYP450 inhibition assays : Identifies enzymes responsible for metabolism using recombinant isoforms .
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